N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide
Overview
Description
N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide is a compound that features two pyrazole rings, one substituted with a bromine atom and the other with a nitro group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
The synthesis of N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide typically involves the formation of the pyrazole rings followed by their functionalization. One common method for synthesizing pyrazoles is the cycloaddition of diazo compounds with alkynes . The bromination and nitration of the pyrazole rings can be achieved using bromine and nitric acid, respectively. Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s pyrazole rings may interact with biological targets, making it a candidate for drug discovery.
Medicine: Its derivatives could exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide involves its interaction with molecular targets, such as enzymes or receptors. The bromine and nitro substituents can influence the compound’s binding affinity and specificity. The pyrazole rings may participate in hydrogen bonding and π-π interactions with the target molecules .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
4-bromo-1H-pyrazole: A simpler compound with a single bromine-substituted pyrazole ring.
4-nitro-1H-pyrazole: A compound with a nitro-substituted pyrazole ring.
1,3-diphenyl-1H-pyrazole: A pyrazole derivative with phenyl groups at positions 1 and 3.
N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide is unique due to the presence of both bromine and nitro substituents, which can impart distinct chemical and biological properties .
Properties
IUPAC Name |
N-[3-(4-bromopyrazol-1-yl)propyl]-3-(4-nitropyrazol-1-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN6O3/c13-10-6-15-17(8-10)4-1-3-14-12(20)2-5-18-9-11(7-16-18)19(21)22/h6-9H,1-5H2,(H,14,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCFNECXZWDYMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC(=O)NCCCN2C=C(C=N2)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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